2-Amino-2-(2-methoxy-4-methylphenyl)acetic acid
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Overview
Description
2-Amino-2-(2-methoxy-4-methylphenyl)acetic acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of glycine, where the amino group is substituted with a 2-methoxy-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-methoxy-4-methylphenyl)acetic acid typically involves the reaction of 2-methoxy-4-methylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated systems for purification and isolation further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-methoxy-4-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives of the original compound .
Scientific Research Applications
2-Amino-2-(2-methoxy-4-methylphenyl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-methoxy-4-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing biochemical processes. Its effects are mediated through binding to enzymes or receptors, leading to changes in cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-methylphenyl)acetic acid
- 2-Amino-2-(2-methoxyphenyl)acetic acid
- 2-Amino-2-(2-methoxy-4-methylphenyl)propanoic acid
Uniqueness
2-Amino-2-(2-methoxy-4-methylphenyl)acetic acid is unique due to the presence of both the methoxy and methyl groups on the aromatic ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its specific substitution pattern allows for unique interactions with molecular targets, differentiating it from other similar compounds .
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-amino-2-(2-methoxy-4-methylphenyl)acetic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-3-4-7(8(5-6)14-2)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13) |
InChI Key |
FAUSJSRFLFWPIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(=O)O)N)OC |
Origin of Product |
United States |
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